molecular formula C3H7ClO3S B1338267 2-Methoxy-1-ethanesulfonyl Chloride CAS No. 51517-01-2

2-Methoxy-1-ethanesulfonyl Chloride

Cat. No. B1338267
CAS RN: 51517-01-2
M. Wt: 158.6 g/mol
InChI Key: DUNNNVSEUCJEOY-UHFFFAOYSA-N
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Description

The compound 2-Methoxy-1-ethanesulfonyl Chloride is not directly mentioned in the provided papers. However, related compounds and reactions involving methoxy and ethanesulfonyl groups are discussed, which can provide insights into the chemistry of similar sulfonyl chlorides. For instance, the synthesis of 2-Methoxycarbonylphenylsulphonic Chloride involves nucleophilic substitution, esterification, and oxidation reactions, indicating the reactivity of methoxy and sulfonyl chloride groups in various chemical contexts .

Synthesis Analysis

The synthesis of related compounds, such as 2-Methoxycarbonylphenylsulphonic Chloride, involves a multi-step process starting from 2-chlorobenzoic acid, which undergoes nucleophilic substitution followed by esterification and oxidation to yield the desired sulfonyl chloride . Similarly, the synthesis of 2-(phenylthio)ethanesulfonyl chloride is achieved through the reaction of lithium 2-(phenylthio)ethanesulfinate with chlorine, among other methods . These examples suggest that the synthesis of 2-Methoxy-1-ethanesulfonyl Chloride could potentially involve similar strategies, utilizing methoxy and ethanesulfonyl precursors.

Molecular Structure Analysis

While the molecular structure of 2-Methoxy-1-ethanesulfonyl Chloride is not directly analyzed in the provided papers, the structure of 2-Methoxycarbonylphenylsulphonic Chloride was characterized using IR spectra, 1H NMR spectra, and 13C NMR spectra . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds. The presence of methoxy and sulfonyl groups in these compounds would influence their chemical shifts and absorption bands, which can be analyzed to deduce structural information.

Chemical Reactions Analysis

The papers describe various chemical reactions involving methoxy and sulfonyl chloride groups. For example, 1,2-ethanedisulfenyl chloride is used as an electrophilic reagent to prepare dihydro-1,4-dithiino substituted aromatics . The reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with sulfonyl chlorides leads to the direct synthesis of 2,4-diketosulfones . These reactions highlight the reactivity of sulfonyl chlorides and their utility in synthesizing heterocyclic systems and diketosulfones.

Physical and Chemical Properties Analysis

The physical properties such as melting points of related compounds are reported, which are crucial for the characterization and purity assessment of the synthesized chemicals . The chemical properties, including reactivity and stability, are also discussed. For instance, the thermolysis of 2-(phenylthio)ethanesulfonyl chloride indicates that desulfonylation can occur thermally, suggesting a potential for thermal instability under certain conditions . The papers also mention the use of sulfonyl chlorides in various chemical transformations, indicating their versatility as reagents in organic synthesis .

Scientific Research Applications

Chloride Binding in Cement-Based Materials

Chloride binding plays a crucial role in the durability of cement-based materials exposed to chloride environments, affecting the longevity and service life of concrete structures. The complex nature of chloride binding is influenced by various factors such as chloride concentration, cement composition, and environmental conditions. Models and isotherms have been developed to understand this process, though challenges remain in accurately predicting chloride binding across different scenarios (Yuan et al., 2009).

Electrochemical Processes for Contaminated Water Treatment

Electrochemical treatment methods have been explored for removing contaminants from water, with chloride ions playing a significant role in the process. The presence of chloride ions can influence the effectiveness of these treatments, potentially leading to the formation of toxic by-products. This highlights the need for careful consideration of chloride ion concentrations and the development of strategies to mitigate adverse effects in water treatment applications (Radjenovic & Sedlak, 2015).

Chloride in Soils and Plant Nutrition

Chloride ions are essential for plant growth, acting as micronutrients that contribute to osmoregulation, turgor maintenance, and enzymatic activity. The movement of chloride within the plant system, including uptake and transport mechanisms, has been studied to understand its role in plant health and productivity. This research is vital for agricultural practices and managing soil health for optimal plant growth (White & Broadley, 2001).

Use of CF3SO2Cl in Organic Synthesis

Trifluoromethanesulfonyl chloride (CF3SO2Cl) is used in organic synthesis for the formation of carbon-fluorine bonds and other functional groups. Its reactivity under various conditions allows for the synthesis of compounds with specific properties, including pharmaceuticals and materials science applications. The versatility of CF3SO2Cl showcases the broader utility of sulfonyl chlorides in chemical synthesis (Chachignon, Guyon, & Cahard, 2017).

Safety And Hazards

2-Methoxy-1-ethanesulfonyl Chloride is harmful by inhalation, in contact with skin, and if swallowed . It causes severe skin burns and eye damage . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

The future directions of 2-Methoxy-1-ethanesulfonyl Chloride are not well-documented in the available literature .

properties

IUPAC Name

2-methoxyethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNNNVSEUCJEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541843
Record name 2-Methoxyethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-ethanesulfonyl Chloride

CAS RN

51517-01-2
Record name 2-Methoxyethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethane-1-sulfonyl chloride
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